
4-(Azidomethyl)-5-cyclobutyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azidomethyl)-5-cyclobutyloxazole is an organic compound that features an azido group attached to a methyl group, which is further connected to a cyclobutyloxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-5-cyclobutyloxazole typically involves the reaction of a suitable precursor with sodium azide. One common method is the nucleophilic substitution reaction where a halomethyl derivative of cyclobutyloxazole reacts with sodium azide under mild conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety, given the potentially hazardous nature of azides.
化学反応の分析
Types of Reactions
4-(Azidomethyl)-5-cyclobutyloxazole can undergo various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction to form triazoles.
Reduction: Lithium aluminum hydride in anhydrous ether or palladium on carbon with hydrogen gas are common reducing agents.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.
Major Products
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Azidomethyl)-5-cyclobutyloxazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Utilized in the functionalization of surfaces and polymers, enhancing properties such as adhesion and conductivity.
Biological Research: Employed in the development of bioorthogonal chemistry techniques, allowing for the labeling and tracking of biomolecules in living systems.
Medicinal Chemistry: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and other bioactive compounds.
作用機序
The mechanism of action of 4-(Azidomethyl)-5-cyclobutyloxazole largely depends on the specific application and the chemical reactions it undergoes. In cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles such as alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.
類似化合物との比較
Similar Compounds
4-(Azidomethyl)-1,1’-biphenyl-2-yl-tetrazole: Another azido compound used in the synthesis of pharmaceuticals.
4-(Azidomethyl)-benzoic acid: Used in the functionalization of carbon nanostructures.
4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole: Found as an impurity in certain drug substances.
Uniqueness
4-(Azidomethyl)-5-cyclobutyloxazole is unique due to its cyclobutyloxazole ring, which imparts distinct chemical properties and reactivity compared to other azido compounds. This uniqueness makes it valuable in specific synthetic applications and research areas.
特性
IUPAC Name |
4-(azidomethyl)-5-cyclobutyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c9-12-11-4-7-8(13-5-10-7)6-2-1-3-6/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKZJQROSDBREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(N=CO2)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
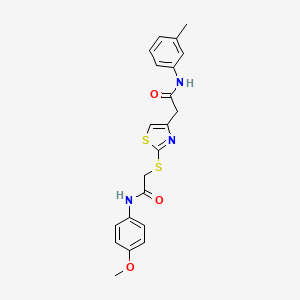
![N-[4-({2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}oxy)phenyl]acetamide](/img/structure/B2850291.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidine-1-carboxamide](/img/structure/B2850293.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2850294.png)
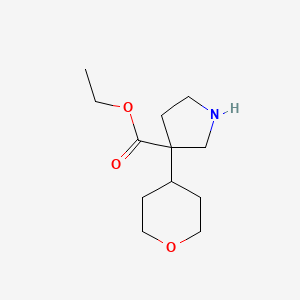
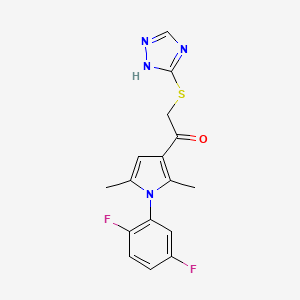
![3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2850297.png)
![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2850298.png)
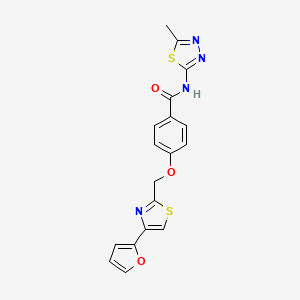
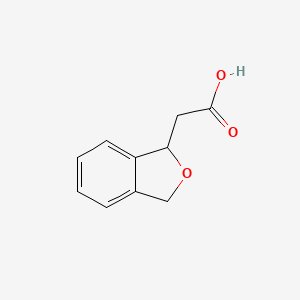
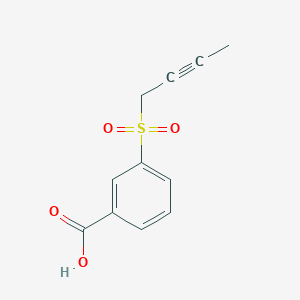
![6-Benzyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2850307.png)
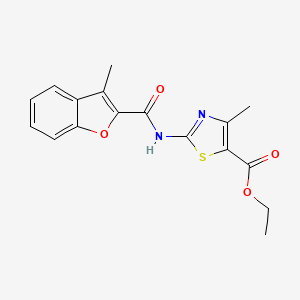
![dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride](/img/structure/B2850313.png)
